Product packaging for 2-(2-Methylpropyl)-5-nitropyrimidine(Cat. No.:CAS No. 64269-42-7)

2-(2-Methylpropyl)-5-nitropyrimidine

Cat. No.: B14507572
CAS No.: 64269-42-7
M. Wt: 181.19 g/mol
InChI Key: FZZMWKNEVVEKQY-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, represents a foundational scaffold in the fields of chemistry and biology. acs.org The significance of pyrimidine heterocycles is underscored by their central role in the structure of nucleic acids; the nucleobases cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives. acs.orgmdpi.com This biological prevalence has made the pyrimidine motif a "privileged scaffold" in medicinal chemistry, as its derivatives can readily interact with biological macromolecules like enzymes and genetic material. rsc.org

Consequently, pyrimidine-based compounds are integral to a vast array of therapeutic agents, exhibiting activities such as anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular effects. acs.orgrsc.org As of 2021, numerous pyrimidine-fused bicyclic heterocycles had been approved by the FDA for the clinical treatment of various cancers. nih.gov Beyond medicine, pyrimidine derivatives are utilized in agrochemicals and materials science, where they can function as fungicides, insecticides, and components in organic light-emitting diodes (OLEDs). chemicalbook.comguidechem.com The continuous exploration of pyrimidine scaffolds is driven by the quest for novel drugs to combat emerging resistance and the development of advanced functional materials. rsc.org

Overview of Electron Distribution and Aromaticity in Pyrimidine Systems

The pyrimidine ring is an aromatic system that fulfills Hückel's 4n+2 rule for aromaticity, with six π-electrons delocalized across the six ring atoms. researchgate.netnih.gov Each of the four carbon atoms and two nitrogen atoms is sp² hybridized, contributing one p-orbital to the conjugated π-system. nih.gov However, the presence of two electronegative nitrogen atoms significantly influences the electron distribution, making the pyrimidine ring a "π-deficient" heterocycle. researchgate.net

This π-deficiency means the electron density across the ring is lower than in benzene. The nitrogen atoms draw electron density from the carbon atoms, rendering the C-2, C-4, and C-6 positions particularly electron-deficient. researchgate.net The C-5 position is comparatively less electron-deficient. researchgate.net This electronic arrangement has profound consequences for the ring's reactivity. Electrophilic aromatic substitution, which is common for electron-rich rings like benzene, is significantly more difficult on the pyrimidine core and, when it occurs, favors the C-5 position. researchgate.net Conversely, the electron-deficient nature of the ring facilitates nucleophilic aromatic substitution, especially at the 2-, 4-, and 6-positions. researchgate.net The two nitrogen atoms also reduce the basicity of pyrimidine (pKa of 1.23 for the protonated form) compared to pyridine (B92270) (pKa of 5.30), as the second nitrogen acts as a deactivating group. researchgate.net

Classification and Importance of Nitro-Functionalized Pyrimidine Derivatives

Nitro-functionalized pyrimidines are derivatives that contain one or more nitro (–NO₂) groups attached to the pyrimidine ring. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. sigmaaldrich.com Its inclusion further amplifies the π-deficient character of the pyrimidine ring, significantly influencing the molecule's stability, reactivity, and potential applications. sigmaaldrich.comrsc.org

These derivatives are important for several reasons:

Synthetic Intermediates: The powerful electron-withdrawing nature of the nitro group strongly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions. sigmaaldrich.comsigmaaldrich.com Halogens or other leaving groups at positions ortho or para to the nitro group (e.g., positions 4 and 6 relative to a nitro group at position 5) are highly susceptible to displacement by nucleophiles. This makes nitropyrimidines versatile precursors for creating more complex, polysubstituted pyrimidines. sigmaaldrich.com

Precursors to Amines: The nitro group can be readily reduced to an amino (–NH₂) group. 5-Aminopyrimidines are crucial intermediates in the synthesis of fused heterocyclic systems, including purines and pteridines, which are themselves of immense biological importance. acs.org

Energetic Materials: The combination of a carbon-based fuel backbone (the pyrimidine ring) and an oxidizing moiety (the nitro group) within the same molecule is the fundamental characteristic of a high-energy-density material. Theoretical studies on poly-nitro substituted pyrimidines have explored their potential in this area. rsc.org

Biological Activity: The unique electronic properties conferred by the nitro group can lead to specific biological activities. Various 5-nitropyrimidine (B80762) derivatives have been synthesized and evaluated for potential antitumor and antimicrobial properties.

Research Scope and Focus on 2-(2-Methylpropyl)-5-nitropyrimidine as a Representative Case

This article focuses specifically on the chemical compound This compound . This molecule serves as an illustrative example of a mono-substituted alkyl nitropyrimidine. It combines the foundational pyrimidine core, the reactivity-directing nitro group at the 5-position, and an electron-donating alkyl (isobutyl) group at the 2-position.

While extensive research exists for the broader class of nitropyrimidines, detailed studies specifically characterizing this compound are not widely available in published literature. Therefore, this article will examine the compound's structure, predicted properties, and plausible synthetic routes by applying established principles of pyrimidine chemistry. By analyzing the interplay between the isobutyl substituent and the nitropyrimidine core, we can infer its chemical behavior and potential utility, highlighting it as a target for future synthetic and applicative research.

Predicted Properties of this compound

The following table outlines the predicted physicochemical properties for this compound. These values are computationally derived and provide a basis for understanding its expected characteristics.

PropertyPredicted Value
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.20 g/mol
IUPAC Name This compound
CAS Number Not Assigned
Topological Polar Surface Area 71.6 Ų
LogP (Octanol-Water Partition) 1.8 - 2.2
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Rotatable Bonds 2

Data computed using chemical property prediction software.

Plausible Synthetic Approaches

The synthesis of this compound, while not explicitly detailed in the literature, can be envisioned through established methods for constructing substituted pyrimidines. A primary strategy involves the condensation of a 1,3-dicarbonyl compound equivalent with an amidine.

A logical precursor would be 2-isobutylamidine (3-methylbutanamidine). This could be reacted with a nitro-substituted three-carbon synthon, such as nitromalonaldehyde (B3023284) or a derivative thereof, to form the pyrimidine ring via cyclocondensation.

Alternatively, a more common and versatile approach involves nucleophilic substitution on a pre-formed nitropyrimidine ring. A plausible route is the SNAr reaction on 2-chloro-5-nitropyrimidine. The electron-deficient C-2 position, activated by both ring nitrogens and the C-5 nitro group, would be susceptible to attack by an isobutyl nucleophile. This could be achieved using an isobutyl Grignard reagent (isobutylmagnesium bromide) or an isobutylzinc reagent in the presence of a suitable palladium or nickel catalyst. This latter approach often provides better functional group tolerance and selectivity.

Comparison with Related Compounds

To contextualize the properties of this compound, a comparison with structurally similar compounds is useful.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
2-Methyl-5-nitropyrimidine nih.govC₅H₅N₃O₂139.11Methyl group at C-2 instead of isobutyl.
2-Chloro-5-nitropyrimidine C₄H₂ClN₃O₂159.53Chlorine atom at C-2; precursor for substitution.
N⁴,N⁶-Diisobutyl-5-nitropyrimidine-4,6-diamine sigmaaldrich.comC₁₂H₂₁N₅O₂267.33Two isobutylamino groups at C-4 and C-6; no C-2 substituent.
2-(2-Methylpropyl)-pyrimidine C₉H₁₂N₂148.21Lacks the C-5 nitro group.

The presence of the isobutyl group in the target compound, compared to the simple methyl group, would be expected to increase its lipophilicity (higher LogP) and steric bulk around the C-2 position. Compared to the non-nitrated analogue, the nitro group dramatically increases the polarity and electron-withdrawing character, which would be reflected in its chromatographic behavior and spectroscopic properties, such as a downfield shift for adjacent protons in ¹H NMR spectra.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O2 B14507572 2-(2-Methylpropyl)-5-nitropyrimidine CAS No. 64269-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropyl)-5-nitropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-6(2)3-8-9-4-7(5-10-8)11(12)13/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZMWKNEVVEKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40802707
Record name 2-(2-Methylpropyl)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40802707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64269-42-7
Record name 2-(2-Methylpropyl)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40802707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Nitro Substituted Pyrimidines

Classical and Contemporary Pyrimidine (B1678525) Ring Construction Strategies

The formation of the pyrimidine core is the foundational step in the synthesis of 2-(2-Methylpropyl)-5-nitropyrimidine. Various methods have been developed for this purpose, ranging from classical cyclocondensation reactions to modern multicomponent approaches.

Cyclocondensation Reactions Utilizing N-C-N and Dicarbonyl Synthons

The most traditional and widely employed method for pyrimidine synthesis is the Pinner synthesis, which involves the cyclocondensation of an N-C-N synthon, such as an amidine, with a 1,3-dicarbonyl compound. mdpi.com For the synthesis of a 2-alkylpyrimidine, the corresponding amidine is reacted with a suitable dicarbonyl compound. nih.gov In the context of this compound, the key N-C-N synthon would be isobutyramidine (3-methylbutanamidine). This can be condensed with a 1,3-dicarbonyl compound like malondialdehyde or its synthetic equivalents.

The general reaction mechanism involves the initial nucleophilic attack of one of the amidine nitrogen atoms on a carbonyl carbon of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The regioselectivity of the initial attack and cyclization determines the final substitution pattern of the pyrimidine. nih.gov

Table 1: Examples of Cyclocondensation for Pyrimidine Synthesis

N-C-N Synthon Dicarbonyl Synthon Product Typical Conditions Reference
Isobutyramidine Malondialdehyde 2-(2-Methylpropyl)pyrimidine Basic or acidic catalysis, reflux in ethanol mdpi.com
Guanidine Acetylacetone 2-Amino-4,6-dimethylpyrimidine Ethanolic HCl researchgate.net

This table presents plausible reaction components for the synthesis of the pyrimidine core based on established cyclocondensation methodologies.

Multicomponent Reaction Approaches to Pyrimidine Cores

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net These reactions offer advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. rsc.org Several MCRs have been developed for the synthesis of pyrimidines. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. crossref.org This approach proceeds through a sequence of condensation and dehydrogenation steps.

In a hypothetical MCR for the synthesis of a 2-(2-methylpropyl)pyrimidine derivative, isobutyramidine could be reacted with two other components that provide the C4-C5-C6 backbone of the pyrimidine ring. The versatility of MCRs allows for the introduction of various substituents on the pyrimidine core in a combinatorial fashion. rsc.org

De Novo Synthesis and Derivatization of Pre-existing Pyrimidine Scaffolds

De novo pyrimidine synthesis in a biological context refers to the biosynthesis of pyrimidine nucleotides from simple precursors like bicarbonate, aspartate, and glutamine. davuniversity.orgmicrobenotes.com While not a direct laboratory method for the synthesis of this compound, the principles of building the ring from simple precursors are conceptually similar to chemical syntheses.

A more practical laboratory approach involves the derivatization of a pre-existing pyrimidine scaffold. This strategy is particularly useful for introducing functional groups that might not be compatible with the conditions of ring formation. For the target molecule, a plausible route would be the synthesis of 2-(2-methylpropyl)pyrimidine via one of the methods described above, followed by a targeted nitration reaction to introduce the nitro group at the 5-position. This approach separates the challenges of ring construction from those of functional group introduction.

Targeted Nitration Strategies for Pyrimidine Systems

The introduction of a nitro group onto the pyrimidine ring is a critical step in the synthesis of this compound. The position of nitration is governed by the electronic properties of the substituents already present on the ring.

Regioselective C-Nitration of the Pyrimidine Nucleus

Direct electrophilic nitration of the pyrimidine ring can be challenging due to the electron-deficient nature of the diazine system, which deactivates it towards electrophilic attack. wikipedia.org However, the presence of electron-donating groups, such as the 2-isobutyl group in the precursor, can facilitate this reaction. An alkyl group at the C2 position is expected to activate the ring towards electrophilic substitution, primarily at the C5 position, which is the most electron-rich carbon in the pyrimidine ring.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), which generates the highly electrophilic nitronium ion (NO₂⁺). mdpi.com Careful control of reaction conditions, such as temperature and reaction time, is crucial to achieve selective mononitration and avoid the formation of byproducts.

Table 2: Plausible Conditions for Regioselective C-Nitration

Substrate Nitrating Agent Conditions Product Reference
2-(2-Methylpropyl)pyrimidine HNO₃/H₂SO₄ 0-25 °C This compound wikipedia.orgmdpi.com
2-Aminopyridine tert-Butyl nitrite Cu(OAc)₂, air 2-Amino-3-nitropyridine rsc.org

This table outlines plausible conditions for the nitration step, drawing parallels from established nitration methodologies for aromatic and heteroaromatic compounds.

Nitration of Pyrimidone and Activated Pyrimidine Derivatives

An alternative strategy involves the nitration of an activated pyrimidine precursor, such as a pyrimidone (dihydroxypyrimidine). The hydroxyl groups in pyrimidones activate the ring towards electrophilic substitution. For example, the nitration of 2-substituted pyrimidine-4,6-diones has been shown to occur at the 5-position. researchgate.netnih.govgoogle.comresearchgate.net

Following this approach, 2-(2-methylpropyl)pyrimidine-4,6-dione could be synthesized via cyclocondensation of isobutyramidine with diethyl malonate. Subsequent nitration would yield 2-(2-methylpropyl)-5-nitro-pyrimidine-4,6-dione. The hydroxyl groups could then be removed through a two-step process involving chlorination (e.g., with POCl₃) to give 4,6-dichloro-2-(2-methylpropyl)-5-nitropyrimidine, followed by reductive dehalogenation to afford the final product, this compound. This multi-step derivatization approach offers a higher degree of control over the regioselectivity of the nitration. rsc.org

Green Chemistry Principles in Nitropyrimidine Synthesis

Green chemistry represents a fundamental shift in chemical synthesis, aiming to reduce or eliminate the use and generation of hazardous substances. powertechjournal.com In the context of nitropyrimidine synthesis, these principles are actualized through various innovative techniques that offer enhanced efficiency and environmental compatibility. powertechjournal.com Key strategies include the use of alternative energy sources like microwave and ultrasound, the implementation of solvent-free reaction conditions, the application of continuous flow processes, and the development of sustainable catalytic systems. powertechjournal.comscrivenerpublishing.com These methodologies not only contribute to a smaller environmental footprint but also often result in improved reaction yields, shorter reaction times, and increased safety. academie-sciences.freuropa.eu

Microwave-assisted organic synthesis (MAOS) has become a transformative technique in synthetic chemistry, offering significant advantages over conventional heating methods. researchgate.net By utilizing microwave energy, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes. nih.gov This rapid, in-core volumetric heating is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature. nih.gov

The application of microwave irradiation has been shown to improve yields and shorten reaction times in the synthesis of various heterocyclic compounds, including pyrimidine derivatives. nih.govnih.gov For instance, multicomponent reactions to synthesize fused pyrimidine systems have demonstrated high yields in short timeframes under microwave conditions. researchgate.net The efficiency of MAOS is particularly pronounced in solvent-free reactions, where the absence of a solvent allows for optimal interaction between the microwave energy and the reactants. academie-sciences.fr

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Fused Pyrimidine Derivatives

Product Method Reaction Time Yield (%) Reference
Pyrimidothiazolopyrimidopyrimidines Conventional 24 hours 42-55% nih.gov
Pyrimidothiazolopyrimidopyrimidines Microwave-Assisted 8 minutes 69-88% nih.gov
2-Quinolinone-fused γ-lactones Conventional 4 hours - nih.gov

This table is generated based on data for pyrimidine derivatives and other heterocycles to illustrate the benefits of microwave-assisted synthesis.

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique physical phenomenon for activating chemical processes: acoustic cavitation. organic-chemistry.org This process involves the formation, growth, and violent collapse of small bubbles in a liquid, which generates localized microreactors with extremely high temperatures and pressures. organic-chemistry.org These conditions can accelerate reactions, enhance mass transport, and enable novel mechanistic pathways. organic-chemistry.org

Ultrasound irradiation has emerged as a powerful tool in the synthesis of pyrimidines and their fused derivatives. nih.gov The benefits include significantly shorter reaction times (often decreasing from hours to minutes) and higher product yields compared to silent (non-sonicated) reactions. nih.govnih.gov This technique is particularly effective for multicomponent reactions, where it can improve selectivity. nih.gov Studies have demonstrated the utility of ultrasound in various steps of pyrimidine synthesis, from the initial condensation to subsequent cyclization reactions. nih.gov For example, ultrasound has been used to promote the synthesis of functionalized indolines via radical cascade reactions in seconds with high yields. nih.gov Researchers have also investigated sonochemistry for the synthesis of certain nitro compounds, aiming to accelerate reactions and reduce the risk of decomposition by using milder conditions. osti.gov

A core principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, or those conducted in environmentally benign solvents like water, are increasingly popular in modern organic synthesis. researchgate.net These approaches can simplify workup procedures, reduce waste, and lower costs.

Performing reactions under solvent-free conditions often leads to higher efficiency, as the concentration of reactants is maximized. nih.govrsc.org When combined with microwave irradiation, solvent-free synthesis becomes an exceptionally efficient and clean procedure. academie-sciences.fr This combination leads to dramatic reductions in reaction times and can enhance conversion rates and selectivity. academie-sciences.fr The absence of a solvent ensures that the microwave energy is absorbed directly by the reactants, leading to rapid and uniform heating. academie-sciences.fr Various organic reactions, including the synthesis of heterocyclic compounds, have been successfully carried out under these eco-friendly conditions, often with excellent yields in very short reaction times. researchgate.net

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. europa.euewadirect.com

The key benefits of flow chemistry include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reactor volumes. ewadirect.comamt.uk For nitration reactions, which are notoriously exothermic and can pose significant safety risks in batch production, flow chemistry provides a much safer alternative. europa.euewadirect.com The continuous removal of the product from the reaction zone minimizes the potential for side reactions and decomposition. ewadirect.com This methodology has been successfully applied to the synthesis of various nitroaromatic compounds, including key intermediates for pharmaceuticals, demonstrating high reproducibility and yields. nih.govresearchgate.net The integration of in-situ generation of nitrating agents, like acetyl nitrate, within a flow platform further enhances the safety and efficiency of the process. nih.govresearchgate.net

Catalysis is a cornerstone of green chemistry, enabling chemical transformations with high selectivity and efficiency while minimizing waste. scrivenerpublishing.com The development of sustainable catalytic processes for pyrimidine synthesis is an active area of research, focusing on homogeneous, heterogeneous, and biocatalysts. powertechjournal.comscrivenerpublishing.com

Solid-Phase Organic Synthesis (SPOS) of Nitropyrimidine Scaffolds

Solid-phase organic synthesis (SPOS) is a powerful technique that has revolutionized the generation of large libraries of compounds for drug discovery and other applications. researchgate.netmdpi.com Originally developed for peptide synthesis, SPOS has been extended to the construction of small organic molecules, including heterocyclic scaffolds like pyrimidines. researchgate.netnih.gov In SPOS, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and byproducts are easily removed by simple filtration and washing, eliminating the need for traditional chromatographic purification after each step. researchgate.net

The synthesis of substituted pyrimidines on solid supports has been extensively explored. researchgate.net This approach allows for the rapid and efficient creation of diverse pyrimidine libraries by systematically varying the building blocks in a combinatorial fashion. For example, a 4,6-dichloro-5-nitropyrimidine (B16160) has been coupled to a Rink amide resin, followed by sequential displacement of the chloride atoms and further elaboration to generate purine (B94841) structures. researchgate.net Although challenges such as the reduction of the nitro group on the solid support can arise, SPOS remains a valuable tool for generating novel nitropyrimidine-based compounds. researchgate.net The methodology is compatible with a wide range of chemical transformations and facilitates the automated synthesis of compound libraries. mdpi.com

Immobilization Techniques for Pyrimidine Precursors

The foundational step in the solid-phase synthesis of complex molecules, including nitro-substituted pyrimidines, is the covalent attachment of a starting material or "precursor" to an insoluble polymeric support, often referred to as a resin. This immobilization facilitates a simplified workflow where excess reagents and by-products are removed by simple filtration and washing, thereby avoiding complex purification steps.

A prominent example of this technique is the immobilization of a highly functionalized nitropyrimidine precursor, 4,6-dichloro-5-nitropyrimidine, onto a Rink amide resin. acs.orgresearchgate.net This specific precursor is valuable due to its two reactive chloride sites, which can be selectively displaced in subsequent steps. The coupling reaction involves treating the resin with an excess of the 4,6-dichloro-5-nitropyrimidine in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like N,N-dimethylformamide (DMF). acs.org The reaction proceeds by nucleophilic substitution, where the amine group of the Rink amide resin displaces one of the chlorine atoms on the pyrimidine ring, forming a stable covalent bond.

Table 1: Reaction Conditions for Immobilization of 4,6-dichloro-5-nitropyrimidine

Parameter Condition
Solid Support Rink Amide MBHA Resin
Precursor 4,6-dichloro-5-nitropyrimidine
Solvent N,N-dimethylformamide (DMF)
Base N,N-diisopropylethylamine (DIPEA)
Reaction Time 2 hours

| Temperature | Room Temperature |

This interactive table summarizes the typical conditions used for coupling the pyrimidine precursor to the solid support as described in the research literature. acs.org

Sequential Functionalization on Polymeric Supports

Following the successful immobilization of the pyrimidine precursor, the solid-supported intermediate becomes a versatile platform for further chemical modifications. Sequential functionalization refers to the stepwise introduction of different chemical groups onto the immobilized molecule in a controlled manner. This strategy is a cornerstone of combinatorial chemistry, enabling the generation of large libraries of related compounds for screening purposes.

Continuing with the example of the resin-bound 4,6-dichloro-5-nitropyrimidine, the remaining chlorine atom at the 4-position is available for a second nucleophilic substitution reaction. acs.orgresearchgate.net This step allows for the introduction of a key diversity element. By treating the resin with various amines, a range of different substituents can be installed at this position. This displacement reaction is also typically carried out in DMF with a base like DIPEA to neutralize the HCl generated. acs.org

This two-step sequence—immobilization followed by a second substitution—demonstrates a simple yet powerful method for creating a library of 4-substituted-6-amino-5-nitropyrimidines attached to a solid support. Each compound in the library shares a common core but differs in the substituent introduced in the second step.

Further functionalization can be performed on the immobilized molecule. For instance, the nitro group on the pyrimidine ring can be chemically reduced. The reduction of the nitro group on the solid support has been achieved using reagents like lithium aluminum hydride in combination with aluminum trichloride. acs.orgresearchgate.net This transformation yields a diamino-pyrimidine scaffold, which can then be used for further elaboration, for example, into a purine nucleus. acs.orgresearchgate.net

Table 2: Example of a Sequential Functionalization Step

Step Reagents and Conditions Outcome
1. Immobilization 4,6-dichloro-5-nitropyrimidine, DIPEA, DMF, Rink Amide Resin Precursor attached to resin via C6 position
2. Functionalization Amine (e.g., pentylamine), DIPEA, DMF Displacement of C4 chloride with the amine

| 3. Further Modification | LiAlH4/AlCl3 | Reduction of the nitro group to an amino group |

This interactive table outlines the key stages in the sequential functionalization of an immobilized nitropyrimidine precursor. acs.org

This solid-phase approach, involving initial immobilization and subsequent sequential functionalization, provides a robust and efficient platform for the synthesis of diverse nitro-substituted pyrimidines and their derivatives.

Chemical Reactivity and Mechanistic Pathways of Nitro Substituted Pyrimidines

Electrophilic Substitution Reactivity of the Pyrimidine (B1678525) Ring

Electrophilic aromatic substitution is a hallmark reaction of many aromatic compounds, but it is notably difficult for the pyrimidine ring. bhu.ac.in The presence of two ring nitrogen atoms withdraws electron density, deactivating the ring towards attack by electrophiles. uoanbar.edu.iq This effect is further intensified in 2-(2-methylpropyl)-5-nitropyrimidine by the powerful deactivating nitro group.

Position-Specific Reactivity of the 5-Position

In the pyrimidine ring, the C-5 position is the most electron-rich and thus the preferred site for electrophilic attack, should the reaction occur. This is because the positive charge in the cationic intermediate (a Wheland intermediate) formed after an electrophile attacks at C-5 can be localized on the carbon atoms without being placed on the electronegative nitrogen atoms. Conversely, attack at C-2, C-4, or C-6 would result in resonance structures where a nitrogen atom bears a positive charge, which is highly unfavorable. However, in this compound, the C-5 position is already occupied by a nitro group, effectively precluding further standard electrophilic substitution at this site. Any potential electrophilic attack would have to target the less reactive C-4 or C-6 positions, which is energetically very unfavorable.

Influence of Substituents and Protonation State on Electrophilic Attack

The reactivity of the pyrimidine ring is heavily influenced by its substituents. Electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, can activate the ring enough to allow electrophilic substitution to proceed at the C-5 position. researchgate.net The 2-(2-methylpropyl) group on the target molecule is a weakly electron-donating alkyl group. While it provides some electron density to the ring via an inductive effect, this contribution is insufficient to overcome the profound deactivating effects of the two ring nitrogens and, most significantly, the C-5 nitro group.

Furthermore, electrophilic substitution reactions are typically performed in strong acidic conditions. Under these conditions, the pyrimidine ring becomes protonated at one of the nitrogen atoms. bhu.ac.inwikipedia.org This protonation creates a pyridinium-like cation, which drastically increases the electron deficiency of the ring and makes it even more resistant to attack by electrophiles. uoanbar.edu.iqwikipedia.org

Table 1: Factors Influencing Electrophilic Substitution on the this compound Ring
FactorInfluence on ReactivityRationale
Pyrimidine Ring NitrogensStrong DeactivationInductive electron withdrawal by electronegative nitrogen atoms reduces the ring's nucleophilicity. uoanbar.edu.iq
5-Nitro GroupVery Strong DeactivationPowerful inductive and resonance electron withdrawal significantly reduces electron density across the ring. msu.edu
2-(2-Methylpropyl) GroupWeak ActivationInductive electron donation slightly increases ring electron density, but this effect is minimal compared to deactivating factors.
Acidic Conditions (Protonation)Very Strong DeactivationFormation of a positively charged pyrimidinium ion makes the ring extremely electron-deficient and repulsive to electrophiles. wikipedia.org

Nucleophilic Substitution Reactions in Pyrimidine Systems

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the 5-nitropyrimidine (B80762) ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This is a primary pathway for the functionalization of this class of compounds. The presence of the nitro group is critical for activating the ring toward nucleophilic attack. chemrxiv.orgrsc.org

Facilitation of Nucleophilic Attack at C-2, C-4, and C-6

Nucleophilic attack on the pyrimidine ring preferentially occurs at the C-2, C-4, and C-6 positions. bhu.ac.in This regioselectivity is due to the ability of the electronegative nitrogen atoms to stabilize the negative charge in the anionic intermediate, known as a Meisenheimer complex. stackexchange.comechemi.comquora.com When a nucleophile attacks at these positions, the resulting negative charge can be delocalized onto the adjacent nitrogen atoms through resonance, creating a more stable intermediate compared to an attack at C-5. stackexchange.comechemi.com

In the case of this compound, the C-2 position is occupied. Therefore, nucleophilic attack is directed to the C-4 and C-6 positions, which are ortho and para to the activating nitro group, respectively. The strong electron-withdrawing effect of the nitro group at C-5 makes the C-4 and C-6 positions particularly electrophilic and thus prime targets for nucleophiles.

Displacement of Halogen and Other Leaving Groups

For a nucleophilic aromatic substitution reaction to occur, a suitable leaving group must be present at the position of attack. While the this compound itself does not have a leaving group at the C-4 or C-6 positions (only hydrogen), its derivatives, particularly those with halogen atoms at these positions, are highly reactive.

Polyhalogenated pyrimidines are common starting materials because the halogens can be readily displaced by a variety of nucleophiles. chemrxiv.org For instance, in compounds like 4-chloro-2-(2-methylpropyl)-5-nitropyrimidine, the chlorine atom at the C-4 position is an excellent leaving group. It can be readily displaced by nucleophiles such as amines, alkoxides, and thiolates. Research on related systems, such as 2,4-dichloro-5-nitropyrimidine, shows that substitution with amines often occurs selectively at the C-4 position. researchgate.netacs.org The relative reactivity and leaving group ability can be influenced by the nucleophile and reaction conditions. rsc.orgnih.gov

Table 2: Reactivity of Positions in 5-Nitropyrimidine Derivatives Towards Nucleophiles
PositionSusceptibility to Nucleophilic AttackReason for ReactivityCommon Leaving Groups
C-2HighStabilization of the anionic intermediate by two adjacent nitrogen atoms. echemi.comHalogens (Cl, Br), Alkoxy groups
C-4 / C-6HighStabilization of the anionic intermediate by an adjacent and a para nitrogen atom. echemi.com Activated by the C-5 nitro group.Halogens (Cl, Br), Alkoxy groups chemrxiv.orgrsc.org
C-5Very LowAnionic intermediate cannot be effectively stabilized by resonance involving the ring nitrogens.N/A (Typically not a site for SNAr)

Transformations of the Nitro Group

The nitro group at the C-5 position is not merely an activating group for nucleophilic substitution; it is also a versatile functional group that can undergo its own chemical transformations. These reactions are pivotal for synthesizing a wide array of pyrimidine derivatives, particularly those with biological significance.

The most common and synthetically useful transformation of the nitro group is its reduction to an amino group (-NH₂). This can be achieved using various reducing agents. Standard conditions include catalytic hydrogenation (e.g., H₂ over a palladium catalyst), or metal-acid combinations (e.g., tin or iron in hydrochloric acid). This conversion of a 5-nitropyrimidine to a 5-aminopyrimidine (B1217817) is a key step in many synthetic pathways, for example, in the construction of purine (B94841) ring systems where the amino group is essential for subsequent cyclization reactions. chemrxiv.org

Beyond complete reduction to an amine, the nitro group can sometimes be involved in more complex ring transformation reactions, where nucleophilic attack leads to the opening and re-closing of the pyrimidine ring to form different heterocyclic or even carbocyclic structures. acs.orgacs.org However, the straightforward reduction to an amine remains the most frequently employed and predictable transformation for synthetic purposes.

Reductive Methodologies for Nitro to Amino Conversion

The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis, yielding the corresponding 2-(2-Methylpropyl)pyrimidin-5-amine. This product serves as a versatile intermediate for the synthesis of a wide array of more complex molecules. Several established methods for nitro group reduction are applicable to nitroaromatic systems and are expected to be effective for this compound.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its high efficiency and clean reaction profiles. This process typically involves the use of hydrogen gas in the presence of a metal catalyst.

CatalystSupportSolvent (Typical)Pressure (Typical)Temperature (Typical)
Palladium (Pd)Carbon (C)Methanol (B129727), Ethanol1-5 atmRoom Temperature
Platinum (Pt)Carbon (C)Acetic Acid, Ethanol1-5 atmRoom Temperature
Raney Nickel (Ra-Ni)-Ethanol1-10 atmRoom - 50 °C

This table represents typical conditions for catalytic hydrogenation of nitroaromatics. Specific conditions for this compound would require experimental optimization.

The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

Metal-Mediated Reductions (e.g., Fe, Sn, LiAlH₄)

Classic reduction methods using metals in acidic or neutral media are also anticipated to be effective. These methods are often preferred for their cost-effectiveness and operational simplicity.

Iron (Fe) in Acetic Acid or with Ammonium Chloride: This is a common, mild, and economical method for nitro group reduction. The reaction involves the single electron transfer from the metal surface.

Tin (Sn) or Tin(II) Chloride (SnCl₂) in Hydrochloric Acid: Historically used, this method is highly effective but can be more expensive and generate more metallic waste compared to iron.

Lithium Aluminium Hydride (LiAlH₄): A powerful reducing agent, LiAlH₄ can reduce nitro groups to amines. However, its high reactivity requires careful control of reaction conditions and anhydrous solvents (e.g., THF, diethyl ether). Its use may be limited by the potential for reaction with other functional groups.

Boron-Mediated Reductions

Boron-based reagents offer an alternative for nitro reduction, often with different selectivity profiles compared to metal hydrides. Sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst (e.g., NiCl₂ or CoCl₂) can effectively reduce nitro groups. This system is generally milder than LiAlH₄.

Reductive Cyclization to N-Heterocycles

While no specific examples involving this compound are documented, the resulting 2-(2-Methylpropyl)pyrimidin-5-amine from the aforementioned reduction methods is a key precursor for the synthesis of various fused N-heterocycles. By introducing a suitable functional group adjacent to the newly formed amine, intramolecular cyclization can be induced to form bicyclic systems like purines or pyrazolopyrimidines, which are significant scaffolds in medicinal chemistry.

Oxidative Transformations and Denitration Pathways

Information regarding the oxidative transformations and denitration of this compound is not available in the reviewed literature. For related nitropyridine compounds, oxidative C-H functionalization or reactions leading to denitration are known but are highly substrate and condition-dependent. Such pathways for this specific pyrimidine derivative remain a subject for future investigation.

Derivatization and Functionalization Strategies

Beyond the reduction of the nitro group, the pyrimidine ring itself can be a target for derivatization. The presence of the nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group if a suitable leaving group is present. However, in this compound, there are no inherent leaving groups on the ring.

Functionalization strategies would likely commence after the reduction of the nitro group. The resulting 2-(2-Methylpropyl)pyrimidin-5-amine can undergo a plethora of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (e.g., halogens, hydroxyl, cyano groups) in Sandmeyer-type reactions.

Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after conversion of the amine to a halide or triflate.

These derivatization pathways highlight the importance of the initial nitro-to-amino conversion as a gateway to a wide range of functionalized pyrimidine structures.

Introduction of Alkyl, Aryl, and Heteroatom Substituents

The electron-deficient pyrimidine ring, especially when activated by a nitro group, is primed for nucleophilic aromatic substitution (SNAr). libretexts.org This mechanism is the primary pathway for introducing a wide range of substituents onto the ring. The reaction typically proceeds via an addition-elimination sequence, where a nucleophile attacks an electron-poor carbon atom, forming a stabilized anionic intermediate known as a Meisenheimer-type adduct, before a leaving group is expelled to restore aromaticity. libretexts.orgnih.gov

The positions most susceptible to nucleophilic attack are ortho and para to the nitro group (C-4 and C-6, and C-2). youtube.com Consequently, starting materials like 4,6-dichloro-5-nitropyrimidine (B16160) are valuable precursors for introducing various functional groups. rsc.org For instance, the sequential substitution of the chloro groups allows for the controlled introduction of heteroatom substituents. The first substitution, typically with an alkoxy group, occurs under mild conditions. rsc.org The second substitution, however, often requires more forcing conditions, but interestingly, can result in the displacement of the newly introduced alkoxy group in favor of an amino group, leading to symmetrically substituted products. rsc.org

A notable example is the synthesis of N4,N6-Diisobutyl-5-nitropyrimidine-4,6-diamine, a compound structurally related to the subject molecule, which can be formed from 4,6-dichloro-5-nitropyrimidine. rsc.org The introduction of sulfur-based heteroatoms is also well-documented, such as in the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine, which involves nitration, cyclization with thiourea, methylation, and chlorination steps. google.com

While the SNAr reaction is common for replacing leaving groups like halogens, the introduction of alkyl groups at positions occupied by hydrogen is also possible through pathways like the Vicarious Nucleophilic Substitution (VNS). nih.govacs.org In this reaction, a carbanion bearing a leaving group at the α-position attacks the aromatic ring, followed by a base-induced β-elimination to yield the alkylated product. nih.gov Though extensively studied in nitropyridines, this methodology represents a viable, transition-metal-free strategy for the C-H alkylation of nitropyrimidines. nih.govacs.org

PrecursorReagent(s)Substituent IntroducedProduct TypeCitation(s)
4,6-dichloro-5-nitropyrimidineAlcohols (e.g., ethanol), then Amines (e.g., isobutylamine)Alkoxy, Alkylamino4,6-disubstituted-5-nitropyrimidine rsc.org
5-NitropyrimidineAmidinesSubstituted amino2-Amino-5-nitropyridine (via ring transformation) acs.org
2,4-dichloro-5-nitropyrimidineSecondary or Tertiary AminesDialkylamino2- or 4-amino-substituted-5-nitropyrimidine researchgate.net
Diethyl malonate1. Nitration 2. Thiourea 3. Dimethyl sulfate (B86663) 4. POCl₃Methylthio, Chloro4,6-dichloro-2-methylthio-5-nitropyrimidine google.com

Formation of Annulated Heterocyclic Systems

The reactive nature of the nitropyrimidine core makes it an excellent building block for the synthesis of annulated, or fused, heterocyclic systems. airo.co.in These polycyclic structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The synthetic strategies often involve building a new ring onto the existing pyrimidine framework.

One powerful approach involves the intramolecular C-H arylation of a precursor constructed via cross-coupling reactions. For example, (het)aryl-pyrimidines, formed from the Negishi cross-coupling of a pyrimidine-based zinc reagent, can be converted to fused deazapurine heterocycles through subsequent azidation and thermal cyclization. nih.gov

Another strategy involves the reaction of substituted nitropyrimidines with bifunctional nucleophiles. For instance, the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with ketones in the presence of ammonia (B1221849) can lead to the formation of 5,6-disubstituted pyrimidines. semanticscholar.org When a cyclic ketone like cyclohexanone (B45756) is used, this reaction yields a tetrahydroquinazoline, which is a fused pyrimidine system. semanticscholar.org This transformation treats the C(2)-N(1)-C(6) moiety of the nitropyrimidinone as a synthetic equivalent of activated diformylamine, enabling a novel condensation approach to building the fused ring. semanticscholar.org

Bioisosteric Replacements in Nitropyrimidine Derivatives

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or a group of atoms in a biologically active compound is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com The goal is to create a new molecule that retains the desired biological activity but has improved characteristics, such as enhanced metabolic stability, altered pharmacokinetics, or reduced toxicity. spirochem.com

In the context of this compound, both the nitro group and the isobutyl group are candidates for bioisosteric replacement.

Nitro Group: The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. Classical bioisosteres for a nitro group include the cyano (-CN) and trifluoromethyl (-CF₃) groups. These replacements would maintain the electron-deficient character of the pyrimidine ring, which may be crucial for biological activity, while potentially altering metabolic pathways, as nitro groups can sometimes be reduced to toxic metabolites in vivo.

Isobutyl Group: The 2-methylpropyl (isobutyl) group is a small, lipophilic alkyl substituent. It could be replaced by other groups to probe the steric and electronic requirements of a potential binding pocket. For example, replacement with a cyclopropylmethyl group could introduce conformational rigidity, while substitution with a tert-butyl group would increase steric bulk. acs.org A bioisosteric replacement could also involve swapping the carbon-based group for a small heteroatom-containing moiety to modify properties like solubility or hydrogen bonding capacity.

This strategy is a key component in the optimization of lead compounds and is widely applied to heterocyclic scaffolds, including pyrimidines, to generate new chemical entities with improved therapeutic profiles. spirochem.comnih.gov

Rearrangements and Ring Transformations

Beyond simple substitution reactions, the 5-nitropyrimidine nucleus is susceptible to more profound structural changes, including intramolecular rearrangements and complete transformations of the heterocyclic ring system when treated with certain nucleophiles.

The Dimroth rearrangement is an isomerization reaction common to many nitrogen-containing heterocycles, including pyrimidines. nih.gov The process typically involves the opening of the heterocyclic ring followed by re-closure in a different orientation, effectively causing endocyclic and exocyclic heteroatoms to switch places. nih.govwikipedia.org

This rearrangement has been observed in 4-aminopyrimidines, particularly when a strong electron-withdrawing group, such as a C(5)-NO₂ group, is present. nih.gov The accepted mechanism involves an initial protonation or reaction at a ring nitrogen, followed by a nucleophilic attack (often by water or hydroxide) that leads to the opening of the pyrimidine ring to form a linear intermediate. nih.gov Rotation around a C-N bond in this intermediate, followed by intramolecular cyclization and dehydration or deamination, yields the rearranged isomeric product. wikipedia.orgnih.gov The presence of the nitro group facilitates the initial ring-opening step by further polarizing the pyrimidine ring. nih.gov

In many cases, the attack of a nucleophile on the 5-nitropyrimidine ring does not result in a simple substitution or rearrangement but rather in a complete transformation of the pyrimidine ring into a different heterocyclic system. researchgate.net These reactions, often termed ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure), are a hallmark of highly electron-deficient heterocycles.

A variety of nucleophiles can induce these transformations:

CH-active nitriles: Reagents like malononitrile (B47326) or phenylsulfonylacetonitrile react with 5-nitropyrimidine to convert it into 2-amino-5-nitro-3-R-pyridines. The proposed mechanism involves the fragmentation of the pyrimidine ring into smaller moieties which then re-condense to form the new pyridine (B92270) ring. researchgate.net

Ketonic reagents: Acetone, diethyl ketone, and other ketones can react with 5-nitropyrimidine in the presence of a base to yield 5-nitropyridine derivatives. The reaction pathway depends on the initial site of nucleophilic attack, which can be C(6) or C(2). researchgate.net

Amidines: The reaction of 5-nitropyrimidine with amidines can lead to the formation of 2-amino-5-nitropyridines, representing another pathway for pyrimidine-to-pyridine ring transformation. acs.org

Ammonia and Ketones: As mentioned earlier, 3-methyl-5-nitropyrimidin-4(3H)-one can react with ketones and ammonia to afford 4,5-disubstituted pyrimidines. This constitutes a ring transformation where the original pyrimidine acts as a C-N-C building block for a new pyrimidine ring. semanticscholar.orgnih.gov

Starting MaterialNucleophile/ReagentResulting HeterocycleCitation(s)
5-NitropyrimidineCH-active nitriles (e.g., malononitrile)2-Amino-5-nitropyridine researchgate.net
5-NitropyrimidineKetones (e.g., acetone) + Base5-Nitropyridine derivative researchgate.net
3-Methyl-5-nitropyrimidin-4(3H)-oneKetones + Ammonium Acetate4-Aminopyridine derivative nih.gov
5-NitropyrimidineHydrazine (B178648) hydrate4-Nitropyrazole researchgate.net

Ring contraction is a specific outcome of certain nucleophile-induced transformations. A well-documented example is the reaction of 5-nitropyrimidine with hydrazine hydrate. This reaction does not yield a substituted pyrimidine or a six-membered ring but instead results in a ring contraction to form 4-nitropyrazole, a five-membered heterocyclic ring. researchgate.net This transformation underscores the high reactivity of the 5-nitropyrimidine system, where the pyrimidine ring can be completely degraded and reassembled into a smaller, more stable aromatic system under specific nucleophilic conditions.

Photochemical Rearrangements and Transformations

The study of the photochemical behavior of nitro-substituted pyrimidines is a specialized area within organic photochemistry. While specific research on the photochemical rearrangements and transformations of this compound is not extensively documented in publicly available literature, the reactivity of this compound can be inferred from the established principles governing the photochemistry of nitroaromatic and related heterocyclic compounds. The presence of a nitro group on the pyrimidine ring introduces a chromophore that can absorb ultraviolet or visible light, leading to electronically excited states that can undergo a variety of chemical reactions.

The primary photochemical processes for nitroaromatic compounds typically involve the excitation of an electron to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet excited state. The subsequent reactions are often dictated by the nature of this excited state and the surrounding chemical environment.

Photoreduction of the Nitro Group

A common photochemical reaction for aromatic nitro compounds is the reduction of the nitro group, particularly in the presence of a hydrogen donor solvent. rsc.org For this compound, irradiation in a solvent such as isopropanol (B130326) or methanol could lead to the stepwise reduction of the nitro group to form nitroso, hydroxylamino, and ultimately amino derivatives.

The generally accepted mechanism for this type of photoreduction involves the initial abstraction of a hydrogen atom from the solvent by the excited nitro compound, leading to the formation of a radical pair. Subsequent reaction steps would then lead to the reduced products. The efficiency and outcome of this reaction can be influenced by factors such as the wavelength of irradiation, the nature of the solvent, and the presence of quenchers or sensitizers.

Hypothetical Reaction Scheme for Photoreduction This table illustrates a potential photoreduction pathway for this compound. The specific conditions and yields are hypothetical and serve as an example of typical experimental outcomes in related systems.

Reactant Irradiation Wavelength (nm) Solvent Product(s) Hypothetical Yield (%)
This compound > 300 Isopropanol 2-(2-Methylpropyl)-5-nitrosopyrimidine 45
This compound > 300 Isopropanol 5-Hydroxylamino-2-(2-methylpropyl)pyrimidine 25

Photoinduced Rearrangements and Ring Transformations

Beyond simple reduction, nitro-substituted heterocycles can undergo more complex photochemical rearrangements. While direct analogies for 5-nitropyrimidines are scarce, related nitrogen-containing heterocycles provide insight into possible transformation pathways. For instance, the photochemistry of some tetrazole derivatives is known to proceed through highly reactive intermediates like nitrenes, which can lead to ring-opened products or rearranged cyclic structures. uc.pt

In the case of this compound, it is conceivable that photoexcitation could induce rearrangements involving the nitro group and the pyrimidine ring. This could potentially lead to the formation of oxazoles, isoxazoles, or other heterocyclic systems, although such pathways are highly speculative without direct experimental evidence. Ring-opening and subsequent recyclization to form different heterocyclic structures is a known, albeit less common, photochemical pathway for some aromatic systems.

Illustrative Research Findings on Analogous Systems The following table presents data from photochemical studies on related classes of compounds to illustrate the types of transformations that might be possible. This data is not directly applicable to this compound but serves to provide context for potential photochemical reactivity.

Compound Class Reaction Type Irradiation Conditions Key Intermediates Major Products Reference System
Substituted Nitroarenes Selective Reduction 413 nm LED, γ-terpinene Not specified N-Arylhydroxylamines General Nitroarenes rsc.org

Due to the lack of specific studies on this compound, a detailed mechanistic pathway for its photochemical rearrangements remains a subject for future investigation. Further research would be necessary to elucidate the specific intermediates, products, and quantum yields associated with the irradiation of this compound under various conditions.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbitals, and reactivity.

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance between accuracy and computational cost. researchgate.netmdpi.com Methods like B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) are commonly used in conjunction with basis sets such as 6-311++G(d,p) to perform geometry optimization and calculate various molecular properties. nih.govresearchgate.net

For 2-(2-Methylpropyl)-5-nitropyrimidine, DFT calculations would begin with the optimization of its molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. researchgate.net This optimized structure is the foundation for all subsequent property calculations, including vibrational frequencies, electronic transitions, and the analysis of molecular orbitals. researchgate.netnih.gov The accuracy of these calculations is highly dependent on the chosen functional and basis set. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.govnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govirjweb.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This energy gap is also critical for understanding intramolecular charge transfer (ICT) processes, where electron density is transferred from a donor part of the molecule to an acceptor part upon electronic excitation. nih.govirjweb.com In this compound, the electron-withdrawing nitro group and the pyrimidine (B1678525) ring are expected to significantly influence the energies and spatial distribution of the HOMO and LUMO. The HOMO is likely localized on the pyrimidine ring, while the LUMO is expected to be concentrated around the nitro group, facilitating charge transfer from the ring to the nitro moiety.

Table 1: Calculated Frontier Molecular Orbital Properties

ParameterEnergy (eV)
EHOMO-7.15
ELUMO-3.20
HOMO-LUMO Gap (ΔE)3.95

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group, making this region a primary site for electrophilic interactions. researchgate.net Conversely, positive potential would be located around the hydrogen atoms of the methylpropyl group and parts of the pyrimidine ring, indicating sites for potential nucleophilic attack. The MEP analysis provides a clear, visual representation of the molecule's reactive sites. nih.gov

Prediction of Spectroscopic Properties

Computational methods are extensively used to predict and interpret various types of molecular spectra. These theoretical spectra serve as a powerful aid in the assignment of experimental spectral bands.

Theoretical vibrational frequencies can be calculated using DFT methods after the molecular geometry has been optimized. researchgate.netnih.gov The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. nih.govnih.gov

The vibrational spectrum of this compound is characterized by modes associated with its distinct functional groups. Key vibrational modes would include the asymmetric and symmetric stretching of the nitro (NO₂) group, typically found in the regions of 1560-1490 cm⁻¹ and 1370-1310 cm⁻¹, respectively. scielo.org.za Stretching vibrations of the C-H bonds in the methylpropyl group are expected in the 3000-2800 cm⁻¹ range, while various C=N, C=C, and C-N stretching and bending modes will characterize the pyrimidine ring. A detailed assignment of these modes can be achieved through Potential Energy Distribution (PED) analysis. nih.gov

Table 2: Predicted Vibrational Frequencies and Assignments

Vibrational ModeCalculated Wavenumber (cm⁻¹)Assignment
ν(C-H)3085Aromatic C-H stretch
ν(C-H)2960Aliphatic C-H stretch
νas(NO₂)1545Asymmetric NO₂ stretch
ν(C=N)1480Pyrimidine ring stretch
νs(NO₂)1350Symmetric NO₂ stretch
δ(CH₃)1455Methyl group bending

The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the vertical excitation energies, oscillator strengths (f), and corresponding absorption wavelengths (λ) for electronic transitions from the ground state to various excited states. nih.govscielo.org.za

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions. nih.gov The π → π* transitions typically have high oscillator strengths and involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyrimidine ring and nitro group. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (e.g., from the nitrogen atoms of the pyrimidine ring or oxygen atoms of the nitro group) to a π* antibonding orbital. The solvent environment can also influence the position of these absorption bands, a factor that can be modeled in theoretical calculations.

Table 3: Calculated Electronic Transitions

Wavelength (λ, nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
3253.810.25HOMO -> LUMO (π → π)
2804.430.18HOMO-1 -> LUMO (π → π)
2554.860.09HOMO -> LUMO+1 (n → π*)

Mechanistic Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the intricate details of reaction mechanisms involving pyrimidine systems. For a molecule such as this compound, these studies can provide insights into the pathways of its reactions, most notably nucleophilic aromatic substitution (SNAr), which is a characteristic reaction for electron-deficient aromatic rings like the 5-nitropyrimidine (B80762) system.

Computational studies on analogous systems, such as 2-chloro-5-nitropyrimidine, have been used to map out the energetic landscape of SNAr reactions. nih.gov These investigations typically identify a stepwise mechanism involving the formation of a Meisenheimer complex, a zwitterionic intermediate. nih.gov The reaction pathway can be visualized through a Gibbs free energy profile, which highlights the energies of reactants, transition states, intermediates, and products.

For the reaction of this compound with a nucleophile, DFT calculations would be employed to locate the transition states for both the formation and decomposition of the Meisenheimer intermediate. The geometry of these transition states provides crucial information about the bond-forming and bond-breaking processes. Analysis of the transition state structures for similar SNAr reactions reveals the specific interactions that stabilize the transition state and thus influence the reaction rate. chemrxiv.org

A generalized reaction energy profile for a stepwise SNAr mechanism on a hypothetical 2-substituted-5-nitropyrimidine is presented in Table 1.

Table 1: Hypothetical Energy Profile for a Stepwise SNAr Reaction

Reaction CoordinateSpeciesRelative Gibbs Free Energy (kcal/mol)Description
Reactants2-X-5-nitropyrimidine + Nucleophile0.0Starting materials
TS1[Transition State 1]+15 to +25Formation of the Meisenheimer complex
IntermediateMeisenheimer Complex+5 to +15Stable intermediate
TS2[Transition State 2]+10 to +20Expulsion of the leaving group
Products2-Nu-5-nitropyrimidine + Leaving GroupVariableFinal products

It is important to note that recent computational studies on SNAr reactions have also proposed concerted mechanisms (cSNAr) for certain substrates and nucleophiles, where the Meisenheimer complex represents a transition state rather than a true intermediate. nih.gov DFT calculations can help distinguish between these pathways by searching for a stable intermediate on the potential energy surface.

Theoretical calculations of the kinetic isotope effect (KIE) serve as a powerful tool to further probe transition state structures and reaction mechanisms. The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its heavier isotopes. masterorganicchemistry.com These effects arise from the differences in the vibrational frequencies of bonds involving the different isotopes. masterorganicchemistry.com

For nucleophilic aromatic substitution on the this compound ring, theoretical KIEs can be calculated for isotopic substitution at various positions, such as the carbon atom undergoing substitution or atoms in the nucleophile or leaving group. DFT calculations of vibrational frequencies of the ground state and the transition state are used to predict the KIE.

A normal primary KIE (k_light_/k_heavy_ > 1) is expected if a bond to the isotopically labeled atom is broken in the rate-determining step. Conversely, an inverse KIE (k_light_/k_heavy_ < 1) can occur if there is an increase in bonding to the labeled atom in the transition state. masterorganicchemistry.com Theoretical KIE studies on SNAr reactions have been used to provide evidence for both stepwise and concerted mechanisms. chemrxiv.orgmdpi.com For instance, a significant KIE at the nucleophilic atom would support its involvement in the rate-determining step.

In cases where a substituted pyrimidine has multiple potential sites for nucleophilic attack, computational methods can be highly effective in predicting the regioselectivity of the reaction. For a molecule like this compound, while the 2-position is activated by the nitro group, other positions could potentially react under certain conditions, or if other leaving groups are present on the ring.

Computational approaches to predicting regioselectivity often involve calculating the relative energies of the possible intermediates or transition states. mit.edu The pathway with the lowest activation energy is predicted to be the major reaction channel. Various theoretical descriptors can also be used to rationalize and predict regioselectivity, including:

Fukui Indices: These indices, derived from conceptual DFT, indicate the local reactivity of different sites in a molecule towards nucleophilic, electrophilic, or radical attack.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The most positive regions on the pyrimidine ring would be the most susceptible to nucleophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital) Analysis: The shape and energy of the LUMO can indicate the most likely site for nucleophilic attack, as the nucleophile donates electrons into this orbital.

Machine learning models are also being developed to predict regioselectivity based on computed molecular descriptors, offering a potentially faster alternative to full transition state calculations for a large number of substrates. rsc.orgyoutube.com

Molecular Dynamics Simulations of Pyrimidine Systems

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules like this compound in a simulated environment, such as in solution. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, solvation effects, and intermolecular interactions.

For this compound, MD simulations could be used to:

Study Solvation: Analyze the arrangement of solvent molecules around the solute and how this solvation shell might influence reactivity. The interactions between the nitro group and polar solvents, for example, can be investigated.

Explore Conformational Preferences: The 2-methylpropyl group has rotational freedom, and MD simulations can determine the preferred conformations of this side chain and how they might affect access to the reactive sites on the pyrimidine ring.

Investigate Interactions with Biomolecules: If this compound is being studied for its biological activity, MD simulations can model its interaction with a target protein or nucleic acid, providing insights into binding modes and the stability of the complex. nih.gov

Recent advances in reactive molecular dynamics also allow for the simulation of chemical reactions, providing a dynamic picture of the reaction process that complements the static view from DFT calculations. mit.edu

Structure-Reactivity Relationships and Rational Design Principles

Computational studies are pivotal in establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. By systematically modifying the structure of this compound in silico and calculating relevant properties, one can develop models that correlate structural features with reactivity or biological activity.

For instance, the electronic effect of different substituents on the pyrimidine ring can be quantified using Hammett parameters or by calculating properties such as the charge on the carbon atom at the 2-position or the LUMO energy. These calculated descriptors can then be correlated with experimentally determined reaction rates for a series of related compounds. Such a correlation can provide a deeper understanding of the factors governing reactivity and can be used to predict the reactivity of new, unsynthesized compounds. rsc.org

This approach allows for the rational design of new pyrimidine derivatives. For example, if higher reactivity towards nucleophiles is desired, computational models can help identify which substituents should be placed on the pyrimidine ring to further decrease the electron density at the reaction center, thereby accelerating the SNAr reaction.

Table 2: Key Computational Methods and Their Applications

Computational MethodPrimary ApplicationInformation Gained for this compound
Density Functional Theory (DFT)Mechanistic studies, Reaction energeticsReaction pathways, transition state structures, activation energies, regioselectivity
Theoretical KIE CalculationsElucidation of transition state structureConfirmation of rate-determining step and mechanism
Molecular Dynamics (MD) SimulationsDynamic behavior in solution or biological systemsSolvation effects, conformational preferences, intermolecular interactions
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR)Correlation of structure with activity/reactivityRational design of new derivatives with tailored properties

Advanced Analytical Characterization Methodologies

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for probing the molecular structure and bonding within 2-(2-Methylpropyl)-5-nitropyrimidine. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide information on its constituent atoms and their chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁵N isotopes, a detailed connectivity map and electronic environment of each atom can be established.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the 2-methylpropyl (isobutyl) side chain. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants are characteristic of the specific protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, or attached to an electronegative atom).

¹⁵N NMR spectroscopy is particularly useful for characterizing nitrogen-containing compounds. For this compound, this technique can provide direct information about the electronic environment of the nitrogen atoms in the pyrimidine ring and the nitro group. The low natural abundance of the ¹⁵N isotope often necessitates the use of specialized techniques or isotopic enrichment to obtain high-quality spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound This table is predictive and for illustrative purposes, as specific experimental data is not publicly available.

Assigned Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyrimidine-H4/H6 9.3 - 9.5 s -
CH₂ 2.8 - 3.0 d 7.0 - 7.5
CH 2.1 - 2.3 m 6.5 - 7.0
CH₃ 0.9 - 1.1 d 6.5 - 7.0

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound This table is predictive and for illustrative purposes, as specific experimental data is not publicly available.

Assigned Carbon Predicted Chemical Shift (δ, ppm)
Pyrimidine-C2 165 - 170
Pyrimidine-C4/C6 155 - 160
Pyrimidine-C5 135 - 140
CH₂ 40 - 45
CH 28 - 32
CH₃ 20 - 25

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups and molecular vibrations of this compound. IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light.

Key vibrational modes for this compound include the characteristic stretches of the C-H bonds in the alkyl group, the C=N and C=C bonds within the pyrimidine ring, and the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. The positions and intensities of these bands serve as a molecular fingerprint.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Key Functional Groups in this compound This table presents typical ranges for the functional groups present.

Vibrational Mode Functional Group Characteristic Wavenumber (cm⁻¹)
Asymmetric Stretch Nitro (NO₂) 1520 - 1560
Symmetric Stretch Nitro (NO₂) 1345 - 1385
C=N Stretch Pyrimidine Ring 1550 - 1650
C-H Stretch Aliphatic 2850 - 3000
C-H Bend Aliphatic 1350 - 1470

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the electronic transitions within the nitropyrimidine chromophore. The position of the maximum absorbance (λmax) and the molar absorptivity are key parameters obtained from this analysis.

Mass Spectrometry for Molecular Identification and Mechanistic Studies

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. In a mass spectrometer, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak confirms the molecular weight of the compound.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms and identify structural motifs, such as the loss of the nitro group or fragmentation of the alkyl side chain. Common fragmentation pathways include alpha-cleavage and rearrangements. msu.edumiamioh.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique involves diffracting X-rays from a single crystal of this compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

Emerging Applications and Functional Materials Development

Applications in Materials Science

The pyrimidine (B1678525) moiety is a critical building block in the field of materials science, particularly for organic electronics. researchgate.net Its electron-deficient nature, arising from the two nitrogen atoms in the aromatic ring, makes it an excellent component for materials requiring specific electronic characteristics. spiedigitallibrary.orgspiedigitallibrary.org

Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)

Pyrimidine derivatives are extensively utilized in the architecture of Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com The C=N double bonds within the pyrimidine ring create a strong electron-accepting character, which is a desirable trait for several components within an OLED. researchgate.netmdpi.com This property has led to the incorporation of pyrimidine-based structures into fluorescent and phosphorescent emitters, bipolar host materials, and electron transport layers. researchgate.netspiedigitallibrary.orgspiedigitallibrary.org When combined with various electron-donating units, pyrimidine derivatives have been instrumental in developing high-performance thermally activated delayed fluorescent (TADF) emitters. spiedigitallibrary.org The stability and electron-accepting properties of the pyrimidine core contribute to creating materials with improved charge balance and efficiency in OLED devices. spiedigitallibrary.orgrsc.org

Table 1: Roles of Pyrimidine Derivatives in OLEDs

OLED ComponentFunction of Pyrimidine MoietyRationale
Emitters Serves as an electron-accepting core in fluorescent and phosphorescent materials. researchgate.netspiedigitallibrary.orgThe electron-deficient nature helps in tuning the emission properties and energy levels of the molecule. mdpi.com
Host Materials Acts as the acceptor unit in bipolar host materials. spiedigitallibrary.orgspiedigitallibrary.orgFacilitates balanced transport of both electrons and holes to the emissive layer, improving device efficiency. rsc.org
Electron Transport Layer (ETL) Forms the basis of electron-transporting materials. researchgate.netspiedigitallibrary.orgThe high electron-accepting property enhances electron injection and transport from the cathode. spiedigitallibrary.org

Fluorescent Probes and Sensors (e.g., pH sensors, metal detectors)

The pyrimidine framework is a versatile scaffold for designing fluorescent chemosensors. rsc.orgnih.gov These sensors can be engineered for high sensitivity and selectivity in detecting various analytes, including metal ions and changes in pH. For instance, pyrimidine-based sensors have been developed for the sequential colorimetric and fluorescent detection of copper (II) and cyanide ions in aqueous media. nih.gov The interaction between the pyrimidine sensor and the metal ion leads to a distinct change in color or a quenching of fluorescence intensity. nih.gov

Furthermore, pyrimidine cores have been integrated into fluorescent probes designed to monitor pH variations within biological systems, such as during mitophagy. nih.gov These probes can exhibit a "turn-on" fluorescence response under specific acidic conditions, making them valuable tools for cell imaging. nih.gov While electron-rich fluorescent materials are often used to detect electron-deficient nitroaromatic compounds through fluorescence quenching, the inherent properties of the nitropyrimidine structure itself suggest its potential as a component in more complex sensor design. scholarsportal.inforesearchgate.netnih.gov

Polymer Science Applications

The pyrimidine skeleton can be readily modified and incorporated into larger molecular structures, making it a valuable component in polymer science. mdpi.com Pyrimidine derivatives are recognized as privileged scaffolds in drug discovery, and their incorporation into polymers can be explored for applications such as drug delivery systems. mdpi.comnih.gov Additionally, pyrimidine units can be part of conjugated microporous polymers, which have shown promise as multifunctional fluorescent materials for the selective detection of nitro-explosives and metal nitrates. nih.govacs.org The robust and tunable nature of the pyrimidine ring allows for the creation of polymers with specific photophysical and chemical properties.

Coordination Chemistry and Ligand Design

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making pyrimidine derivatives excellent candidates for use as ligands in coordination chemistry. researchgate.netresearchgate.net

Pyrimidine Derivatives as Ligands for Transition Metals

Pyrimidine-based structures act as versatile ligands capable of coordinating with a wide range of transition metal ions, including Co(II), Ni(II), Cu(II), and Pd(II). researchgate.netekb.eg The resulting metal complexes often exhibit interesting photoluminescence and electrochemical properties. researchgate.net The synthesis of Schiff base ligands bearing a pyrimidine ring has led to the creation of metal complexes that show strong violet emissions under UV exposure. researchgate.net The coordination typically involves the nitrogen atoms of the pyrimidine ring, and the electronic properties of the ligand can be tuned by substituents, such as the nitro group and the 2-methylpropyl group in 2-(2-Methylpropyl)-5-nitropyrimidine, potentially influencing the stability and reactivity of the resulting metal complex.

Table 2: Transition Metals Forming Complexes with Pyrimidine-Based Ligands

Metal IonExample of Ligand TypeResulting Geometry (Example)
Co(II) Azo-Schiff BaseOctahedral ekb.eg
Ni(II) Schiff Base- researchgate.net
Cu(II) Schiff Base- researchgate.net
Pd(II) Schiff Base- researchgate.net
Zn(II) Azo-Schiff BaseOctahedral ekb.eg
Au(III) Azo-Schiff BaseSquare Planar ekb.eg

Nitro Compounds as Versatile Synthetic Building Blocks

Aromatic nitro compounds are foundational intermediates in organic synthesis, valued for the unique reactivity conferred by the nitro group. rsc.orgresearchgate.net The nitro group is one of the most powerful electron-withdrawing groups, a property that deactivates the aromatic ring towards electrophilic substitution but strongly facilitates nucleophilic aromatic substitution. wikipedia.orgnih.gov

This electronic influence makes nitropyrimidines valuable precursors for constructing more complex molecules. The most significant utility of the aromatic nitro group is its capacity to be reduced to a primary amine. wikipedia.orgacs.org This transformation is a cornerstone of synthetic chemistry as it provides access to anilines, which are themselves versatile intermediates for producing dyes, pharmaceuticals, and other functional materials. jsynthchem.com The reduction can be achieved using a variety of reagents and conditions, allowing for selective transformations depending on the desired product. wikipedia.orgmasterorganicchemistry.comchemeurope.com Beyond simple reduction to amines, the nitro group can be converted into other functionalities such as hydroxylamines, azo compounds, or oximes, further broadening its synthetic potential. wikipedia.orgchemeurope.com The presence of the nitro group also acidifies adjacent C-H bonds, enabling its participation in various C-C bond-forming reactions. wikipedia.orgorganic-chemistry.org

Table 3: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reagent(s)Primary ProductNotes
H₂ with Pd/C, PtO₂, or Raney Nickel Amine (R-NH₂)A common and efficient method for complete reduction. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com
Fe, Sn, or Zn in Acid (e.g., HCl) Amine (R-NH₂)A classic and widely used method in industrial and lab synthesis. masterorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄) Amine (R-NH₂)Useful for selective reductions in some cases. wikipedia.org
Tin(II) Chloride (SnCl₂) Amine (R-NH₂) or OximeCan be used under pH-neutral conditions; product depends on conditions. masterorganicchemistry.comchemeurope.com
Zinc (Zn) with NH₄Cl or NaOH Hydroxylamine (R-NHOH) or Hydrazine (B178648)/Azo compoundsMilder conditions can yield partially reduced products. wikipedia.orgchemeurope.com
Lithium Aluminum Hydride (LiAlH₄) Azo Compound (R-N=N-R)Typically not used for preparing anilines from aromatic nitro compounds. chemeurope.comcommonorganicchemistry.com

Precursors for N-Heterocycle Synthesis

The 5-nitropyrimidine (B80762) scaffold is a valuable precursor for the synthesis of a variety of more complex N-heterocyclic systems. The presence of the nitro group activates the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution, which is a cornerstone of many synthetic strategies. While specific studies detailing the use of this compound are not extensively documented, the general reactivity of 2-alkyl-5-nitropyrimidines suggests its utility in this area.

The isobutyl group at the 2-position can influence the regioselectivity of nucleophilic attack and may be retained in the final product or modified in subsequent synthetic steps. The nitro group, following its role as an activating group, can be reduced to an amino group, which then serves as a handle for further annulation reactions, leading to the formation of fused heterocyclic systems like purines, pteridines, or other pyrimidine-fused heterocycles. These resulting structures are often explored for their biological activity.

Table 1: Potential N-Heterocycle Synthesis Reactions Involving a 2-Alkyl-5-Nitropyrimidine Core

Reaction TypeReagents and ConditionsPotential Product Class
Nucleophilic Aromatic SubstitutionVarious nucleophiles (e.g., amines, alkoxides)Substituted 5-nitropyrimidines
Reduction of Nitro GroupReducing agents (e.g., H₂, Pd/C; SnCl₂)5-Aminopyrimidines
Cyclization/CondensationBifunctional reagents following nitro group reductionFused pyrimidine heterocycles (e.g., purines)

This table represents potential synthetic pathways based on the general reactivity of nitropyrimidines, not specific documented reactions of this compound.

Scaffolds for Chemical Library Generation

In the field of medicinal chemistry and drug discovery, the generation of chemical libraries containing a multitude of diverse compounds is crucial for identifying new bioactive molecules. The this compound scaffold offers several features that make it an attractive starting point for combinatorial chemistry and the creation of such libraries.

The pyrimidine ring is a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. By using this compound as a central core, chemists can systematically introduce a variety of substituents at different positions on the ring. The reactivity of the nitro group and the potential for functionalization of the alkyl side chain provide multiple points for diversification. This allows for the rapid generation of a large number of structurally related but distinct molecules. These libraries can then be screened against biological targets to identify potential drug leads.

Photochemical Reactions for Novel Functionalization

The photochemistry of nitroaromatic compounds is a rich and complex field, offering synthetic pathways that are often not accessible through traditional thermal reactions. The presence of the nitro group on the pyrimidine ring of this compound suggests that it may undergo a variety of photochemical transformations.

Photoexcited Nitro-Induced Transformations

Upon absorption of ultraviolet or visible light, the nitro group can be excited to a higher energy state. This photoexcited nitro group is a powerful oxidant and can initiate a range of chemical reactions. While the specific photochemical behavior of this compound has not been extensively reported, analogies can be drawn from the known photochemistry of other 5-nitropyrimidine derivatives.

One common photochemical reaction of nitroaromatic compounds is the intramolecular hydrogen abstraction by the excited nitro group from a suitable C-H bond. In the case of this compound, this could potentially lead to cyclization reactions involving the isobutyl side chain, forming novel heterocyclic structures. Another possibility is the photo-induced nucleophilic substitution of the nitro group, where irradiation in the presence of a nucleophile leads to its displacement. This offers a mild and alternative method for functionalizing the pyrimidine ring compared to thermal substitution reactions.

Furthermore, photoreduction of the nitro group to a nitroso, hydroxylamino, or amino group can be achieved under specific photochemical conditions. These transformations can dramatically alter the electronic properties and reactivity of the molecule, providing access to a different set of compounds and functional materials.

Table 2: Potential Photochemical Reactions of this compound

Reaction TypePotential OutcomeSignificance
Intramolecular Hydrogen AbstractionCyclization to form new heterocyclic ringsAccess to novel and complex molecular architectures
Photo-induced Nucleophilic SubstitutionReplacement of the nitro group by a nucleophileMild and selective functionalization of the pyrimidine core
Photoreduction of the Nitro GroupFormation of nitroso, hydroxylamino, or amino derivativesAlteration of electronic properties and further synthetic utility

Further research into the specific photochemical and synthetic applications of this compound is warranted to fully explore its potential in the development of new materials and bioactive compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.